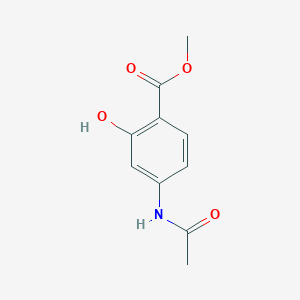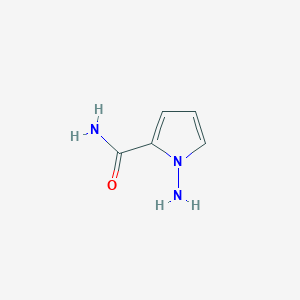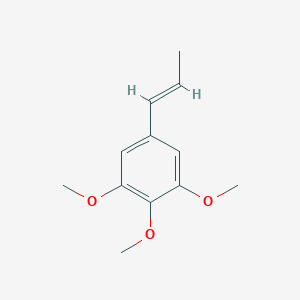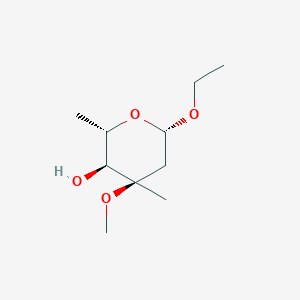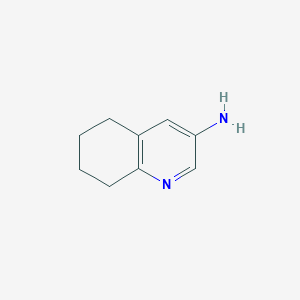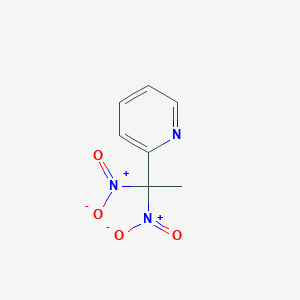
1-(2-Hydroxyethyl)imidazolidin-2-thion
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2-imidazolidinethione, also known as 1-(2-Hydroxyethyl)-2-imidazolidinethione, is a useful research compound. Its molecular formula is C5H10N2OS and its molecular weight is 146.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Hydroxyethyl)-2-imidazolidinethione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Hydroxyethyl)-2-imidazolidinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-2-imidazolidinethione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gel-Polymer-Elektrolyte für Lithium-Schwefel-Batterien
Diese Verbindung dient als Vorläufer für die Synthese von Gel-Polymer-Elektrolyten auf Basis von vernetztem Polyepichlorhydrin-Terpolymer (GECO). Diese Gel-Polymer-Elektrolyte finden Anwendung in Lithium-Schwefel-Batterien, wo sie zu einer verbesserten Batterieleistung und -stabilität beitragen .
Abbauprodukt bei der Abgasreinigung
1-(2-Hydroxyethyl)imidazolidin-2-thion ist ein Abbauprodukt von Monoethanolaminen, die bei der Absorptionsreinigung von Abgasen verwendet werden. Das Verständnis seines Verhaltens während der Abgasbehandlung ist unerlässlich, um Strategien zum Schutz der Umwelt zu optimieren .
Bioaktive Organozinn-Dithiocarbamate-Verbindungen
Bei der Untersuchung der Synthese von bioaktiven Organozinn-Dithiocarbamaten entdeckten Forscher this compound als Nebenprodukt aus in situ Cyclisierungsreaktionen. Diese Cyclisierungsreaktionen sind bequeme Methoden zur Bildung von 1-Alkyl-2-imidazolidinthionen. Die biologische Aktivität von Metalldithiocarbamaten, einschließlich potenzieller Antikrebs- und antimikrobieller Eigenschaften, ist Gegenstand des Interesses .
Spektroskopische Analyse und Kristallstruktur-Bestimmung
Trotz seines historischen chemotherapeutischen Interesses fehlt eine detaillierte spektroskopische Analyse von this compound. Forscher haben diese Verbindung mittels IR-, UV-, 1H-, 13C{1H}- und 2D-NMR-Spektroskopie charakterisiert. Darüber hinaus bestätigte die Einkristall-Röntgenstrukturanalyse seine cyclische Molekülstruktur und enthüllte einen nicht-planaren Fünfring mit lokalisierter π-Elektronendichte über dem CN2S-Chromophor .
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown activity as adenosine-a2b receptor antagonists , which play a significant role in various physiological processes, including neurotransmission and immune response.
Mode of Action
It’s known that the compound was obtained as a product from an in situ reaction between n-(2-hydroxyethyl)ethylenediamine, carbon disulfide, potassium hydroxide, and di(4-fluorobenzyl)tin dichloride . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Given its potential role as an adenosine-a2b receptor antagonist , it may influence pathways related to neurotransmission and immune response.
Pharmacokinetics
In silico studies predicted good pharmacokinetics properties and promising drug-like characteristics for similar compounds . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
It’s known that similar compounds have shown potential anti-cancer and anti-microbial activities
Action Environment
It’s known that similar compounds have been used in the electroplating of metals and as a corrosion inhibitor , suggesting that the compound may be stable and effective in various environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, as suggested by the presence of thioamide–N–H . O (hydroxy) and hydroxy–O–H . S (thione) hydrogen bonds in the crystal structure of the compound .
Cellular Effects
It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic molecular structure, confirmed by single crystal X-ray crystallography, shows the five-membered ring to be non-planar and the π-electron density to be localized over the CN2S chromophore .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation within cells .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEITPOSEVENMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061311 | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-49-0 | |
| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 932-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione?
A1: The research highlights the presence of specific hydrogen bonds in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione: thioamide–N–H…O(hydroxy) and hydroxy–O–H…S(thione) []. These interactions are significant because they contribute to the formation of supramolecular layers within the crystal lattice. This type of self-assembly driven by hydrogen bonding can influence the compound's physical properties, such as melting point, solubility, and stability. Understanding these intermolecular interactions is crucial for predicting the compound's behavior in solid-state and potentially in biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


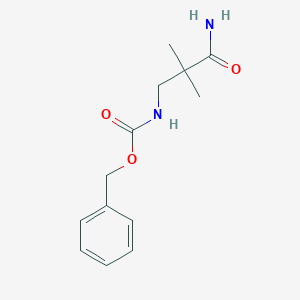

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)
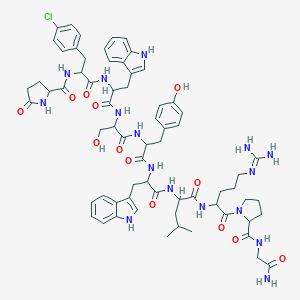

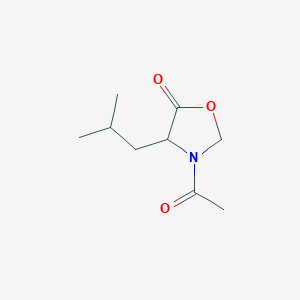
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
